(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid
Overview
Description
Scientific Research Applications
Chemistry
In chemistry, ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, quinoline derivatives are often studied for their potential as therapeutic agents. ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development .
Medicine
In medicine, quinoline derivatives are used in the development of pharmaceuticals. The unique structure of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid allows for the design of drugs with specific biological activities, potentially leading to new treatments for various diseases .
Industry
In industry, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. The versatility of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid makes it a valuable intermediate in the synthesis of these products .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking complexes . These interactions can lead to changes in the target’s function, potentially resulting in therapeutic effects.
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known for their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial effects .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materialsThe final step involves the carboxylation of the quinoline ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener and more sustainable processes .
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
6-bromoquinoline-3-carboxylic acid: Lacks the 2-methoxypropylamino group, which may result in different biological activities.
4-(2-methoxypropylamino)quinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological properties.
6-bromo-4-aminoquinoline-3-carboxylic acid: Contains an amino group instead of the 2-methoxypropylamino group, leading to different chemical and biological properties .
Uniqueness
®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the 2-methoxypropylamino group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-4-[[(2R)-2-methoxypropyl]amino]quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8(20-2)6-17-13-10-5-9(15)3-4-12(10)16-7-11(13)14(18)19/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFLADCQCJHNDE-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.